![molecular formula C8H10O B597724 Spiro[2.5]oct-4-en-6-one CAS No. 18612-01-6](/img/structure/B597724.png)

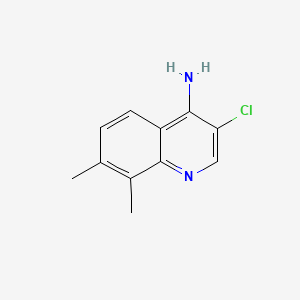

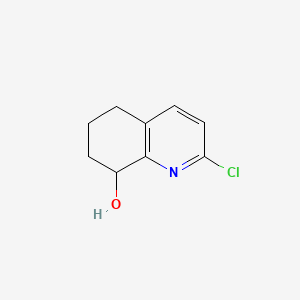

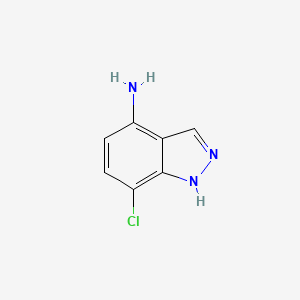

Spiro[2.5]oct-4-en-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The synthesis of spiro[2.5]octa-4,7-dien-6-ones involves a 1,6-conjugate addition induced dearomatization of para-quinone methides . This reaction proceeds smoothly in high yields under mild conditions without the use of metals .科学的研究の応用

Spiro[2.5]oct-4-en-6-one is utilized in the formation of ring-opened products through reactions with organometallic compounds, such as organoaluminum, organoboron, organogallium, diethylzinc, or diethylcadmium compounds (Smith & Richey, 2007).

It's involved in efficient synthesis methods, like the one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones, which is notable for high yields and the presence of consecutive quaternary centers (Gai et al., 2015).

Spiro[2.5]oct-4-en-6-one is employed in photoisomerization reactions, particularly in the presence of alkynes, leading to the formation of complex spiro compounds (Gstach & Kisch, 1982).

Its reactivity has been crucial in discussions about classical and nonclassical carbocations, particularly in the context of phenonium ions (Tsuji & Richard, 2016).

Spiro[2.5]oct-4-en-6-one is used in formal 1,6-conjugated addition-mediated annulation processes, which are highly diastereoselective and exhibit good functional group tolerance (Yuan et al., 2015).

Its derivatives, like dispiro[2.0.2.4] deca-7,9-dien, have been studied for UV-absorption and photoelectron spectroscopic properties, offering insights into the behavior of small ring compounds (Meijere, 1974).

将来の方向性

特性

IUPAC Name |

spiro[2.5]oct-7-en-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXXNEFLCHBDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]oct-4-en-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)